molecular formula C17H28ClNO B1397499 4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1219971-74-0

4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No. B1397499
CAS RN: 1219971-74-0
M. Wt: 297.9 g/mol
InChI Key: NMTNJGJTIUFUCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Physical And Chemical Properties Analysis

The molecular formula of 4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride is C17H28ClNO . Its molecular weight is 297.9 g/mol .

Scientific Research Applications

Analgesic Potential

4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride has been explored for its potential as an analgesic. A study reported the synthesis of various piperidine derivatives, including compounds structurally related to this compound. These compounds were found to be extremely potent analgesics, with some being thousands of times as potent as morphine (Van Daele et al., 1976).

Synthesis and Molecular Structure

Research into the synthesis and molecular structure of compounds related to this compound has been conducted. For example, a study reported the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, and detailed its crystal and molecular structure, highlighting the importance of hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Insulin Sensitizing Agents

A research focused on the synthesis of insulin sensitizing agents, including derivatives of 4-isopropylbenzyl alcohol. These compounds were synthesized through etherification and were shown to possess structural features required for potent insulin sensitizing agents (Verma et al., 2004).

properties

IUPAC Name

4-[2-[(4-propan-2-ylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-14(2)17-5-3-16(4-6-17)13-19-12-9-15-7-10-18-11-8-15;/h3-6,14-15,18H,7-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTNJGJTIUFUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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